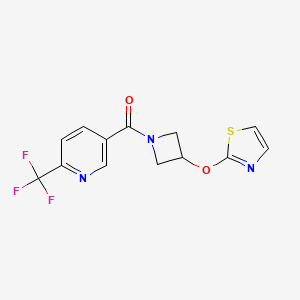

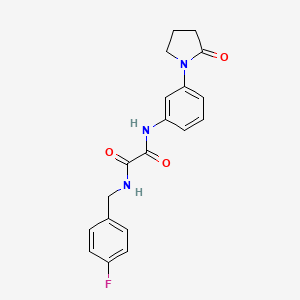

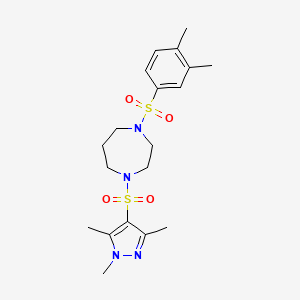

![molecular formula C10H22ClNO B2717417 2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride CAS No. 2305252-61-1](/img/structure/B2717417.png)

2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Fluorescent Sensors for Metal Ions

- Researchers Wang, Zhao, Guo, Pei, and Zhang (2014) developed hydrazide-based fluorescent probes for detecting metal ions like Cu²⁺ and Hg²⁺ in aqueous solutions (Wang et al., 2014).

Antimicrobial Activities

- Ovonramwen, Owolabi, and Oviawe (2019) synthesized a compound with moderate antimicrobial activities against various bacteria and fungi (Ovonramwen et al., 2019).

Corrosion Inhibition

- Kaya, Guo, Kaya, Tüzün, Obot, Touir, and Islam (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron (Kaya et al., 2016).

Antihistaminic and Antiserotonin Properties

- Stone, Wenger, Ludden, Stavorski, and Ross (1961) examined the antihistaminic-antiserotonin actions of a piperidine derivative in various experimental setups (Stone et al., 1961).

Opioid Receptor Antagonists

- Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, and Verhoest (2011) characterized PF-04455242, a novel κ-opioid receptor antagonist, demonstrating potential for treating depression and addiction disorders (Grimwood et al., 2011).

ACAT-1 Inhibitors

- Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, and Tsunenari (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), suggesting its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Pharmaceutical Salt Formation Process Monitoring

- Lin, Zhou, Mahajan, Song, Wang, Ge, and Ellison (2006) described using FT-IR spectroscopy for in-line monitoring of a pharmaceutical salt formation process, enhancing process control and product yield (Lin et al., 2006).

Synthesis and Biological Activities

- Rameshkumar, Veena, Ilavarasan, Adiraj, Shanmugapandiyan, and Sridhar (2003) synthesized 2,6-diaryl-3-methyl-4-piperidone derivatives and evaluated them for various biological activities, including analgesic and antifungal properties (Rameshkumar et al., 2003).

Mecanismo De Acción

Target of action

Piperidine derivatives are often used in the pharmaceutical industry and their targets can vary widely depending on the specific derivative . For example, Biperiden, a piperidine derivative, is a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs .

Mode of action

The mode of action of piperidine derivatives also depends on the specific derivative. In the case of Biperiden, it acts as a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors in the brain .

Biochemical pathways

The biochemical pathways affected by piperidine derivatives can be diverse. For instance, Biperiden’s antagonistic action on muscarinic receptors can affect various neurotransmission pathways in the brain .

Result of action

The molecular and cellular effects of piperidine derivatives depend on their specific targets and mode of action. For example, Biperiden can help alleviate symptoms of parkinsonism by blocking the overactivity of acetylcholine, thereby helping to restore the balance of neurotransmitters in the brain .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMCFBGQLDXYSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

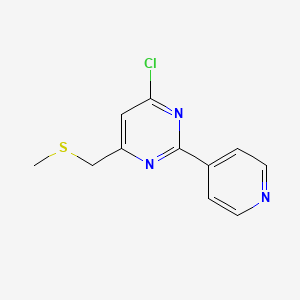

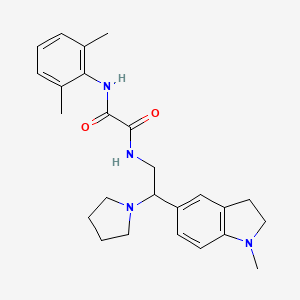

![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)

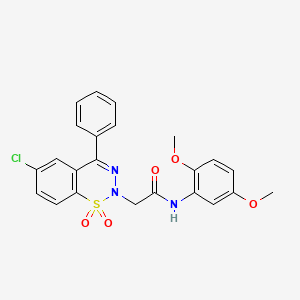

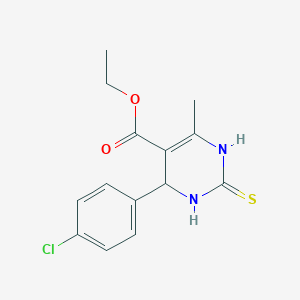

![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)

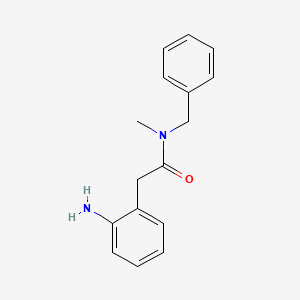

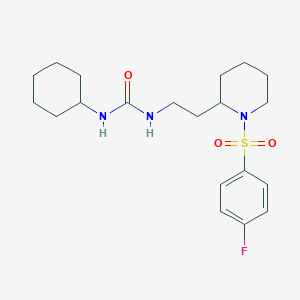

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)

![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)